cis-2-Fluorocyclopropyl)-3-oxopropanenitrile
Overview
Description
cis-2-Fluorocyclopropyl)-3-oxopropanenitrile: is a fluorinated organic compound characterized by its unique structural features, including a fluorine atom attached to a cyclopropyl ring and a nitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions: : The synthesis of cis-2-Fluorocyclopropyl)-3-oxopropanenitrile typically involves the fluorination of cyclopropyl derivatives followed by subsequent functional group transformations. One common synthetic route includes the fluorination of cyclopropyl ketone using a suitable fluorinating agent, such as Selectfluor, under controlled conditions.
Industrial Production Methods: : On an industrial scale, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and other advanced techniques can be employed to enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: : cis-2-Fluorocyclopropyl)-3-oxopropanenitrile can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions
Oxidation: : Oxidizing agents such as potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄) can be used to oxidize the compound.
Reduction: : Reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be employed for reduction reactions.
Substitution: : Nucleophilic substitution reactions can be carried out using suitable nucleophiles and solvents.
Major Products Formed: : The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, depending on the specific reagents and conditions used.
Scientific Research Applications
Chemistry: : In organic synthesis, cis-2-Fluorocyclopropyl)-3-oxopropanenitrile serves as a versatile intermediate for the construction of complex molecules. Its unique fluorine atom can impart desirable properties to the final products.
Biology: : The compound has potential applications in biological research, particularly in the study of enzyme inhibitors and receptor ligands. Its fluorinated structure can enhance binding affinity and selectivity.
Medicine: : In drug development, this compound can be used as a building block for the synthesis of pharmaceuticals. Its incorporation into drug molecules can improve pharmacokinetic properties and therapeutic efficacy.
Industry: : The compound finds use in material science for the development of advanced materials with enhanced properties, such as increased thermal stability and chemical resistance.
Mechanism of Action
The mechanism by which cis-2-Fluorocyclopropyl)-3-oxopropanenitrile exerts its effects depends on its specific application. For example, in enzyme inhibition, the compound may bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved can vary based on the biological context and the specific reactions it undergoes.
Comparison with Similar Compounds
Similar Compounds: : Some compounds similar to cis-2-Fluorocyclopropyl)-3-oxopropanenitrile include cis-3-(2-Fluorocyclopropyl)-3-oxopropanenitrile and other fluorinated cyclopropyl derivatives.
Uniqueness: : this compound stands out due to its specific structural features, such as the presence of the fluorine atom and the nitrile group
Properties
IUPAC Name |
3-(2-fluorocyclopropyl)-3-oxopropanenitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6FNO/c7-5-3-4(5)6(9)1-2-8/h4-5H,1,3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KZIMDNDXEZWALA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1F)C(=O)CC#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6FNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
127.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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